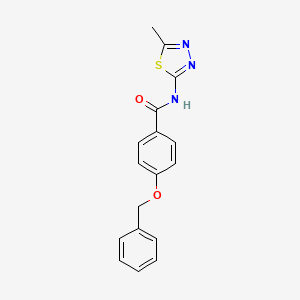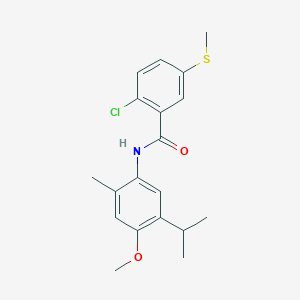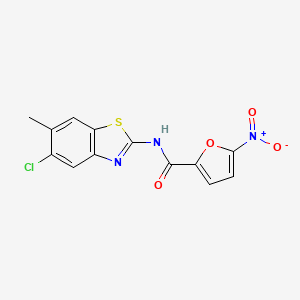![molecular formula C16H21NO3 B4410325 3-[(cycloheptylamino)carbonyl]phenyl acetate](/img/structure/B4410325.png)
3-[(cycloheptylamino)carbonyl]phenyl acetate
Vue d'ensemble
Description
3-[(cycloheptylamino)carbonyl]phenyl acetate, also known as CP-94,253, is a compound that belongs to the class of phenylacetates. It is a potent and selective antagonist of the kappa opioid receptor, which is involved in pain perception, stress response, and addiction. CP-94,253 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various medical conditions.
Mécanisme D'action
3-[(cycloheptylamino)carbonyl]phenyl acetate acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. By blocking the activation of this receptor, this compound can modulate the release of neurotransmitters, such as dopamine, serotonin, and noradrenaline, which are involved in pain perception, mood regulation, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been found to increase pain thresholds, reduce stress-induced behaviors, and attenuate drug-seeking behaviors. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(cycloheptylamino)carbonyl]phenyl acetate has several advantages for laboratory experiments, including its high potency and selectivity for the kappa opioid receptor, its ability to produce analgesic effects without producing the adverse side effects associated with traditional opioid analgesics, and its potential therapeutic applications for the treatment of various medical conditions. However, this compound also has some limitations, including its relatively short half-life, which may require frequent dosing in some experimental paradigms, and its potential for off-target effects at higher doses.
Orientations Futures
There are several future directions for research on 3-[(cycloheptylamino)carbonyl]phenyl acetate, including:
1. Investigation of the efficacy and safety of this compound in clinical trials for the treatment of chronic pain, stress-related disorders, and addiction.
2. Development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties.
3. Exploration of the molecular mechanisms underlying the analgesic and anti-addictive effects of this compound, and identification of potential biomarkers for patient stratification and personalized medicine.
4. Investigation of the interactions between this compound and other pharmacological agents, such as opioids, cannabinoids, and psychostimulants, to determine potential synergistic or antagonistic effects.
5. Development of new animal models of pain, stress, and addiction that can be used to test the efficacy and safety of this compound and other kappa opioid receptor antagonists.
Conclusion:
This compound is a potent and selective antagonist of the kappa opioid receptor that has shown promising therapeutic potential for the treatment of chronic pain, stress-related disorders, and addiction. Its mechanism of action involves modulation of neurotransmitter release, and it has been shown to produce analgesic and anti-addictive effects in animal models. Future research on this compound will likely focus on clinical trials, development of novel analogs, molecular mechanisms, drug interactions, and animal models.
Applications De Recherche Scientifique
3-[(cycloheptylamino)carbonyl]phenyl acetate has been extensively studied for its pharmacological properties and therapeutic potential. It has been shown to exhibit potent analgesic effects in animal models of pain, without producing the adverse side effects associated with traditional opioid analgesics. This compound has also been investigated for its ability to reduce stress and anxiety-related behaviors, and to attenuate the rewarding effects of drugs of abuse.
Propriétés
IUPAC Name |
[3-(cycloheptylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12(18)20-15-10-6-7-13(11-15)16(19)17-14-8-4-2-3-5-9-14/h6-7,10-11,14H,2-5,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIJPOBLKHSTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-chloro-4-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4410256.png)
![3-{2-[4-(hydroxymethyl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4410258.png)
![5-[(2-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4410259.png)
![4-[(ethylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4410266.png)

![1-[4-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4410303.png)

![1-[3-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4410333.png)
![1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410337.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4410342.png)

![3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410351.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4410355.png)